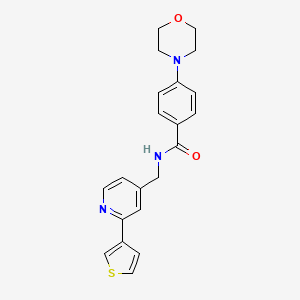

4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

CAS No.: 2034449-10-8

Cat. No.: VC6599595

Molecular Formula: C21H21N3O2S

Molecular Weight: 379.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034449-10-8 |

|---|---|

| Molecular Formula | C21H21N3O2S |

| Molecular Weight | 379.48 |

| IUPAC Name | 4-morpholin-4-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C21H21N3O2S/c25-21(17-1-3-19(4-2-17)24-8-10-26-11-9-24)23-14-16-5-7-22-20(13-16)18-6-12-27-15-18/h1-7,12-13,15H,8-11,14H2,(H,23,25) |

| Standard InChI Key | JKUFVKHPVBVIOB-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |

Introduction

Synthesis Pathways

The synthesis of similar compounds often involves multi-step reactions, including:

-

Preparation of Substituted Benzamides:

-

Benzoyl chloride derivatives react with amines (e.g., morpholine) under basic conditions to form benzamides.

-

-

Functionalization of Pyridine Rings:

-

Pyridine derivatives are functionalized at specific positions using halogenation or coupling reactions (e.g., Suzuki coupling) to introduce thiophene groups.

-

-

Final Coupling Step:

-

The benzamide and pyridine-thiophene moieties are linked via alkylation or reductive amination.

-

These steps require precise control of reaction conditions to ensure regioselectivity and high yields.

Analytical Characterization

Compounds like this are characterized using advanced techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and chemical environment of protons and carbons.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

IR Spectroscopy: To identify functional groups, such as amides and aromatic rings.

-

X-ray Crystallography: Occasionally used to determine the three-dimensional structure.

Medicinal Chemistry

Heterocyclic compounds containing pyridine and thiophene rings are widely studied for their biological activities:

-

Anti-inflammatory Activity:

-

Anticancer Potential:

-

Antimicrobial Properties:

Molecular Docking Studies

In silico studies predict that such compounds can bind effectively to biological targets due to their planar aromatic systems and hydrogen bond donors/acceptors, making them promising candidates for further optimization .

Comparative Data Table

| Property/Feature | Observations/Details |

|---|---|

| Molecular Weight | Estimated based on molecular formula |

| Key Functional Groups | Morpholine, benzamide, pyridine-thiophene |

| Synthetic Feasibility | Multi-step synthesis with moderate complexity |

| Biological Activities Explored | Anti-inflammatory, anticancer, antimicrobial |

| Analytical Techniques Used | NMR, MS, IR, X-ray crystallography |

Research Gaps and Future Directions

-

Experimental Validation:

-

Biological activity needs experimental confirmation through in vitro and in vivo studies.

-

-

Structure Optimization:

-

Modifications to the thiophene or morpholine groups could enhance activity or reduce toxicity.

-

-

Pharmacokinetics and ADME Studies:

-

Absorption, distribution, metabolism, and excretion profiles must be evaluated for drug development.

-

-

Docking Studies Expansion:

-

Further computational studies could identify additional therapeutic targets.

-

This compound represents a promising scaffold in medicinal chemistry due to its structural features and potential biological activities. Further research is essential to fully realize its applications in drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume